2-Bromo-3,5-dichloro-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-dichloro-4-methoxypyridine is a halogenated pyridine derivative. Pyridines are a class of organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method starts with 2,3,5-trichloropyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methoxylation step involves reacting the brominated product with methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control of reaction conditions, leading to consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines or pyridine alcohols.
Scientific Research Applications
2-Bromo-3,5-dichloro-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of drugs targeting specific biological pathways.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine: Similar structure with an additional iodine atom.
2-Bromo-3,6-dichloro-5-methoxypyridine: Differently positioned halogen atoms.
Uniqueness
2-Bromo-3,5-dichloro-4-methoxypyridine is unique due to its specific arrangement of halogen and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.
Properties
Molecular Formula |
C6H4BrCl2NO |
---|---|
Molecular Weight |
256.91 g/mol |
IUPAC Name |
2-bromo-3,5-dichloro-4-methoxypyridine |
InChI |
InChI=1S/C6H4BrCl2NO/c1-11-5-3(8)2-10-6(7)4(5)9/h2H,1H3 |
InChI Key |
RNJPVCZFJFLLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.